molecular formula C17H26O3 B1595223 Decyl 4-hydroxybenzoate CAS No. 69679-30-7

Decyl 4-hydroxybenzoate

Cat. No. B1595223
CAS RN: 69679-30-7
M. Wt: 278.4 g/mol
InChI Key: GMMXJVUYXPXLPY-UHFFFAOYSA-N
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Description

Decyl 4-hydroxybenzoate, also known as Decyl Paraben, is a synthetic compound primarily used as a preservative in personal care products, food, and pharmaceuticals. It has a molecular formula of C17H26O3 and an average mass of 278.387 Da .


Synthesis Analysis

A study has shown that 4-hydroxybenzoate can be produced from glucose, xylose, or glycerol by metabolically engineered Pseudomonas taiwanensis VLB120 . The genes encoding a 4-hydroxybenzoate production pathway were integrated into the host genome, and the flux toward the central precursor tyrosine was enhanced by overexpressing genes encoding key enzymes of the shikimate pathway .


Molecular Structure Analysis

Decyl 4-hydroxybenzoate contains a total of 46 bonds, including 20 non-H bonds, 7 multiple bonds, 11 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

Decyl 4-hydroxybenzoate has a density of 1.0±0.1 g/cm3, a boiling point of 396.4±15.0 °C at 760 mmHg, and a flash point of 156.3±13.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its polar surface area is 47 Å2, and its molar volume is 274.3±3.0 cm3 .

Scientific Research Applications

  • Bioremediation

    • Field : Environmental Science
    • Application : 4-Hydroxybenzoic acid (4-HBA) is an aromatic compound with high chemical stability, being extensively used in food, pharmaceutical and cosmetic industries and therefore widely distributed in various environments. Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
    • Method : Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source . In Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .
    • Results : Protocatechuate and catechol are funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .
  • Production of Value-Added Compounds

    • Field : Industrial Biotechnology
    • Application : 4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
    • Method : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
    • Results : This review summarizes the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .
  • Cosmetics and Pharmaceuticals

    • Field : Cosmetology and Pharmaceutical Industry
    • Application : 4-Hydroxybenzoic acid is widely used by the food, cosmetic and pharmaceutical industry in the production of preservatives, bactericides, dyes, etc .
    • Method : It is primarily known as the basis for the preparation of its esters, known as parabens . These parabens are used as preservatives in cosmetics and some ophthalmic solutions .
    • Results : The use of 4-Hydroxybenzoic acid in these industries has led to its wide distribution in various environments .
  • Chemical Production

    • Field : Chemical Industry
    • Application : 4-Hydroxybenzoic acid can be used as a reactant to synthesize various compounds .
    • Method : It can be used to synthesize monoesters via esterification with sucrose, thermotropic liquid crystalline polymers, and 4-Hydroxybenzaldoxime via one-pot chemoenzymatic method .
    • Results : The synthesized compounds have various applications in different industries .
  • Food Industry

    • Field : Food Science
    • Application : 4-Hydroxybenzoic acid can be found naturally in various foods such as coconut , green tea infusions , wine , vanilla , Macrotyloma uniflorum (horse gram) , carob and Phyllanthus acidus (Otaheite gooseberry) .
    • Method : It is one of the main catechins metabolites found in humans after consumption of these foods .
    • Results : The presence of 4-Hydroxybenzoic acid in these foods contributes to their nutritional and medicinal properties .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : 4-Hydroxybenzoic acid is widely used in organic synthesis .
    • Method : It can be used to synthesize monoesters via esterification with sucrose, thermotropic liquid crystalline polymers, and 4-Hydroxybenzaldoxime via one-pot chemoenzymatic method .
    • Results : The synthesized compounds have various applications in different industries .

Safety And Hazards

Safety measures for handling Decyl 4-hydroxybenzoate include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It’s also recommended to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

4-Hydroxybenzoic acid, a component of Decyl 4-hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . The efficient conversion of bio-based substrates into 4-hydroxybenzoate by engineered P. taiwanensis strains brings the renewable production of aromatics one step closer .

properties

IUPAC Name

decyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13,18H,2-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMXJVUYXPXLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219971
Record name Benzoic acid, p-hydroxy-, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl 4-hydroxybenzoate

CAS RN

69679-30-7
Record name Decyl 4-hydroxybenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl 4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069679307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 69679-30-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309819
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Record name Benzoic acid, p-hydroxy-, decyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECYL 4-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8Q769CYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Quantities: compound 22 (16.53 g, 0.049 mol), ethanol (200 ml), aqueous ammonia (35% w/v, 100 ml).
Name
compound 22
Quantity
16.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Owen, K James, L Sampson… - Journal of pharmacy and …, 2003 - academic.oup.com
Oestrone sulphatase is an important target in the fight against hormone-dependent breast cancer. In an effort to investigate the reported definitive pharmacophore for oestrone …
Number of citations: 29 academic.oup.com
E Benedetti, F Galleschi, E Chiellini… - Journal of Polymer …, 1989 - Wiley Online Library
… Model compound 2 was synthesized from decyl 4-hydroxybenzoate and terephthaloyl chloride as previously described.9 Model compounds 3,4, and 5 were prepared according to …
Number of citations: 32 onlinelibrary.wiley.com
V Frosini, SD Petris, E Chiellini, G Galli… - Molecular Crystals and …, 1983 - Taylor & Francis
… The viscous oil remaining was twice crystallized from n-pentane to give 23.1 g (yield 41.4%) of decyl 4-hydroxybenzoate. A solution of 7.3 g (36 mmol) of terephthaloyl chloride in 80 ml …
Number of citations: 53 www.tandfonline.com
BLH Velasco, D Arrieta-Baez, PIC Sotelo… - Phytochemistry, 2017 - Elsevier
Grapefruit and lime cutins were analyzed and compared in order to obtain information about their cutin architecture. This was performed using a sequential hydrolysis, first with …
Number of citations: 16 www.sciencedirect.com
DC e Chimica, CCNR Industriale - Journal of Polymer Science: Part …, 1989 - academia.edu
… Model compound 2 was synthesized from decyl 4-hydroxybenzoate and terephthaloyl chloride as previously described.9 Model compounds 3,4, and 5 were prepared according to …
Number of citations: 0 www.academia.edu

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